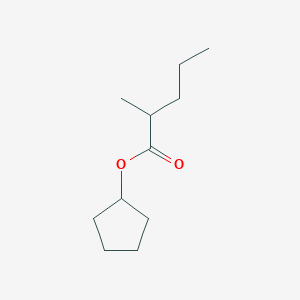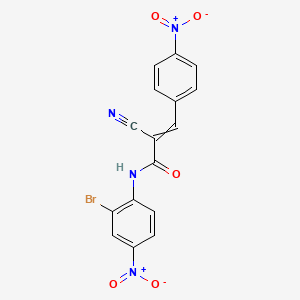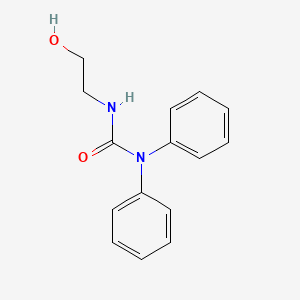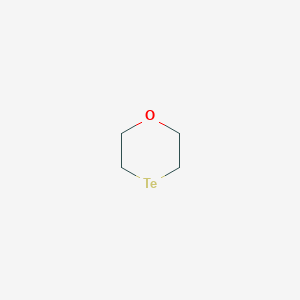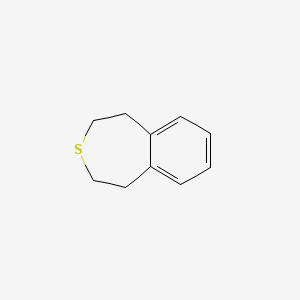
1,2,4,5-Tetrahydro-3-benzothiepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,5-Tetrahydro-3-benzothiepine is a heterocyclic compound that contains a sulfur atom within a seven-membered ring structure. This compound is part of the thiepine family, which is known for its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetrahydro-3-benzothiepine can be achieved through several methods. One common approach involves the reductive ring expansion of 4-thiochromanone oximes. This method includes the conversion of 4-thiochromanone to its N-amino derivative, followed by a Fischer reaction to yield the desired thiepine compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as condensation reactions, cyclization, and purification through crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4,5-Tetrahydro-3-benzothiepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or fully reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, substituted thiepines, and reduced thiepines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2,4,5-Tetrahydro-3-benzothiepine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,2,4,5-Tetrahydro-3-benzothiepine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity. The sulfur atom in the thiepine ring plays a crucial role in its binding affinity and reactivity. The exact pathways and targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4,5-Tetrahydro-3-benzazepine: Similar in structure but contains a nitrogen atom instead of sulfur.
1,2,4,5-Tetrahydro-3-benzodiazepine: Contains two nitrogen atoms in the ring structure.
1,2,4,5-Tetrahydro-3-benzoxepine: Contains an oxygen atom in the ring structure.
Uniqueness
1,2,4,5-Tetrahydro-3-benzothiepine is unique due to the presence of the sulfur atom, which imparts distinct chemical and biological properties. The sulfur atom enhances the compound’s reactivity and potential for forming various derivatives, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
7125-32-8 |
|---|---|
Formule moléculaire |
C10H12S |
Poids moléculaire |
164.27 g/mol |
Nom IUPAC |
1,2,4,5-tetrahydro-3-benzothiepine |
InChI |
InChI=1S/C10H12S/c1-2-4-10-6-8-11-7-5-9(10)3-1/h1-4H,5-8H2 |
Clé InChI |
PHDMYIALNFNOON-UHFFFAOYSA-N |
SMILES canonique |
C1CSCCC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(4-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate](/img/structure/B14737174.png)
![2-[2-(Isoquinolin-5-yl)hydrazinylidene]propanoic acid](/img/structure/B14737180.png)
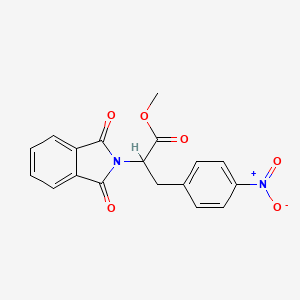
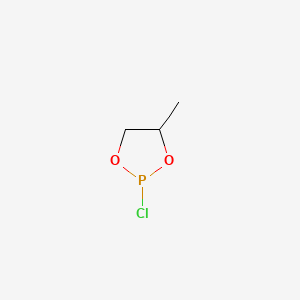
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2-chlorobenzene)](/img/structure/B14737190.png)
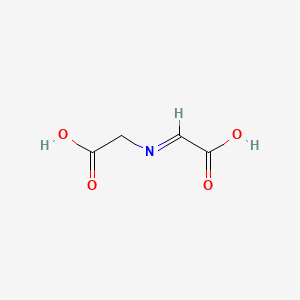
![Dimethyl [(E)-phenyldiazenyl]phosphonate](/img/structure/B14737219.png)
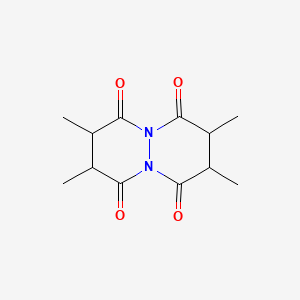
![ethyl N-(ethoxycarbonylamino)-N-[3-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2,4,6-trimethylphenyl]carbamate](/img/structure/B14737234.png)
